molecular formula C40H30N4O B12599737 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin CAS No. 874948-46-6

5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin

Cat. No.: B12599737
CAS No.: 874948-46-6
M. Wt: 582.7 g/mol
InChI Key: VBQLODXGVFNONM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is characterized by its three distinct phenyl groups, each substituted with different functional groups: methoxy, methyl, and hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is often carried out in a solvent like dichloromethane, with a catalyst such as trifluoroacetic acid. The process involves multiple steps, including the formation of a porphyrinogen intermediate, which is then oxidized to form the final porphyrin compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Solvent recovery systems and purification techniques like column chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different porphyrin derivatives.

    Reduction: Reduction reactions can lead to the formation of porphyrinogens.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted porphyrins, porphyrinogens, and metalloporphyrins, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin has several applications in scientific research:

    Chemistry: Used as a model compound for studying the properties of porphyrins and their derivatives.

    Biology: Investigated for its potential role in mimicking natural heme compounds.

    Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin exerts its effects involves its ability to interact with various molecular targets. The compound can bind to metal ions, forming metalloporphyrins, which can then participate in redox reactions. These interactions are crucial in applications like catalysis and photodynamic therapy, where the compound’s ability to generate reactive oxygen species is utilized.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylporphyrin: A similar compound with four phenyl groups, but without the specific substitutions seen in 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin.

    Heme: A naturally occurring porphyrin with an iron center, crucial for oxygen transport in blood.

    Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.

Uniqueness

The uniqueness of this compound lies in its specific substitutions, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over reactivity and binding characteristics.

Properties

CAS No.

874948-46-6

Molecular Formula

C40H30N4O

Molecular Weight

582.7 g/mol

IUPAC Name

10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin

InChI

InChI=1S/C40H30N4O/c1-25-8-10-27(11-9-25)39-32-18-14-29(41-32)24-30-15-19-33(42-30)40(28-12-16-31(45-2)17-13-28)37-23-21-35(44-37)38(26-6-4-3-5-7-26)34-20-22-36(39)43-34/h3-24,41-42H,1-2H3

InChI Key

VBQLODXGVFNONM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)OC)N3

Origin of Product

United States

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